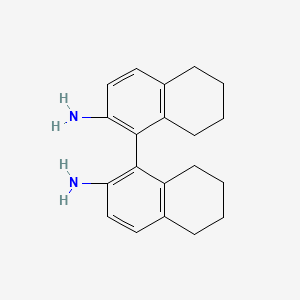

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12H,1-8,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTHXJXFQJFWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Excitatory Amino Acid Transporter subtype-1 (EAAT1, GLAST) . EAAT1 is a type of glutamate transporter that plays a crucial role in maintaining low extracellular concentrations of glutamate in the central nervous system (CNS), thereby shaping excitatory signaling.

Mode of Action

This compound acts as a selective inhibitor of EAAT1. It has an IC50 value of 420 nM for EAAT1 and shows negligible activity (>300 μM) for other EAAT subtypes (EAAT2-5). By inhibiting EAAT1, it can modulate the uptake of glutamate, influencing the levels of extracellular glutamate that have access to glutamate receptors.

Biochemical Pathways

The inhibition of EAAT1 by this compound affects the glutamate uptake systems , which are the primary means for clearing synaptic and extrasynaptically released glutamate in the CNS. This modulation can impact both normal synaptic signaling and abnormal over-activation of glutamate receptors that can trigger excitotoxic pathology.

Result of Action

The inhibition of EAAT1 by this compound can lead to an increase in extracellular glutamate concentrations. This can potentially affect glutamatergic neurotransmission, influencing various aspects of brain function including cognition, memory, learning, and developmental plasticity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the function of EAAT1 and the compound’s efficacy can be modulated by endogenous or exogenous compounds. Furthermore, the compound’s action can also be affected by the precise morphological arrangement of fine perisynaptic processes close to synapses, which define the diffusional distance for glutamate and the spatial proximity of transporters in relation to the synaptic cleft.

Biochemical Analysis

Biochemical Properties

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as excitatory amino acid transporters (EAATs), specifically EAAT1 and EAAT2. These interactions are crucial for the regulation of glutamate levels in the central nervous system, thereby influencing excitatory neurotransmission. The compound’s binding to these transporters can inhibit or modulate their activity, affecting the overall neurotransmitter balance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving glutamate. By modulating the activity of EAATs, the compound can alter glutamate uptake and release, impacting synaptic transmission and plasticity. Additionally, it affects gene expression related to neurotransmitter transport and metabolism, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with EAATs. The compound binds to the transporters’ active sites, inhibiting their function and altering the transport cycle. This inhibition can lead to increased extracellular glutamate levels, which in turn affects synaptic signaling and neuronal communication. The compound’s interaction with EAATs also involves changes in transporter dynamics and conformation, further influencing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of EAAT activity, resulting in chronic alterations in glutamate signaling and potential neurotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance synaptic transmission by modulating glutamate levels. At higher doses, it can lead to excitotoxicity and adverse effects on neuronal health. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to glutamate transport and metabolism. It interacts with enzymes and cofactors that regulate glutamate levels, influencing metabolic flux and metabolite concentrations. The compound’s modulation of EAAT activity can lead to changes in the overall metabolic balance within the central nervous system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily localized in astrocytic perisynaptic processes, where it interacts with EAATs to regulate glutamate levels. Its distribution is influenced by endocytic events, recycling to the plasma membrane, and degradation pathways.

Subcellular Localization

This compound is predominantly localized in the plasma membrane of astrocytes. Its activity and function are directed by targeting signals and post-translational modifications that ensure its proper localization. The compound’s presence in specific subcellular compartments is essential for its role in modulating glutamate transport and maintaining neurotransmitter homeostasis.

Biological Activity

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of significant interest due to its biological activities related to neurotransmitter modulation. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H24N2

- Molecular Weight : 292.4 g/mol

- CAS Number : 229177-78-0

The compound features a complex structure with two tetrahydronaphthalene moieties connected by an amino group. This configuration is crucial for its biological activity.

The primary mechanism of action for this compound is as a selective inhibitor of the Excitatory Amino Acid Transporter subtype 1 (EAAT1) . EAAT1 is essential for glutamate uptake in the central nervous system (CNS), and its inhibition can lead to increased levels of extracellular glutamate. This modulation can affect various neurotransmission processes including cognition and memory.

Biochemical Pathways

The inhibition of EAAT1 disrupts normal glutamate clearance from synaptic spaces, which can lead to:

- Enhanced synaptic transmission.

- Altered neuronal excitability.

- Potential neurotoxic effects if glutamate levels become excessively high.

Neurotransmitter Modulation

Research indicates that the compound significantly influences glutamatergic neurotransmission. Studies have shown that at low doses, it may enhance synaptic transmission by increasing glutamate availability. However, excessive inhibition can lead to excitotoxicity.

Case Studies and Research Findings

-

In vitro Studies : In laboratory settings, the compound has demonstrated varying effects on neuronal cell lines. For instance:

- At specific concentrations, it enhances cell signaling pathways related to learning and memory.

- Prolonged exposure at higher concentrations has been linked to neurodegenerative changes in cell models.

-

Animal Models : Research involving animal models has shown that the compound can influence behavior and cognitive functions:

- Low doses improved performance in memory tasks.

- Higher doses resulted in anxiety-like behaviors and impaired learning abilities.

-

Comparative Studies : When compared to other EAAT inhibitors:

- The compound exhibited a unique profile in terms of potency and duration of action.

- It was found to have a longer-lasting effect on glutamate levels compared to other compounds tested.

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

This compound's structural characteristics make it a candidate for the development of pharmaceuticals. Its potential applications include:

- Neuropharmacology : The compound may exhibit properties beneficial for treating neurological disorders due to its structural similarity to known neuroactive compounds.

- Antidepressant Activity : Preliminary studies suggest that tetrahydronaphthalene derivatives can influence serotonin pathways, indicating potential antidepressant effects.

Catalysis

The compound serves as a chiral nitrogen ligand in asymmetric synthesis. Its ability to coordinate with metal centers enhances catalytic activity in various reactions, including:

- Cross-coupling Reactions : Facilitating the formation of carbon-carbon bonds.

- Enantioselective Reactions : Providing selectivity in the synthesis of chiral molecules .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reference material for:

- Chromatographic Techniques : Its unique properties allow for the development of specific chromatographic methods for separating and identifying similar compounds.

- Spectroscopic Studies : It can serve as a standard in NMR and mass spectrometry analyses due to its well-defined structure.

Case Study 1: Neuropharmacological Research

A study investigated the effects of tetrahydronaphthalene derivatives on serotonin receptors. The findings indicated that modifications to the naphthalene structure could enhance binding affinity and selectivity towards specific receptor subtypes, suggesting potential applications in developing new antidepressants .

Case Study 2: Asymmetric Synthesis

Research conducted on the use of this compound as a chiral ligand demonstrated its effectiveness in catalyzing asymmetric reactions. The results showed improved yields and enantiomeric excesses when applied in the synthesis of pharmaceutical intermediates .

Comparative Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of neuroactive pharmaceuticals | Targeting neurological disorders |

| Catalysis | Chiral nitrogen ligand for asymmetric synthesis | Enhanced reaction selectivity |

| Analytical Chemistry | Reference material for chromatographic techniques | Improved identification and separation |

Comparison with Similar Compounds

Methyl-Substituted Derivatives

Hydroxyl-Substituted Derivatives

- 7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol (C₁₀H₁₃NO, MW 163.22 g/mol) features both an amino and hydroxyl group, enhancing polarity and hydrogen-bonding capacity. This contrasts with the target compound’s non-hydroxylated structure .

Key Difference : Hydroxyl groups improve aqueous solubility but reduce membrane permeability compared to the target compound’s amine-dominated profile.

Heterocyclic Tetralin Derivatives

- Tramazoline (C₁₃H₁₇N₃, MW 215.30 g/mol), a 4,5-dihydroimidazol-2-amine derivative, is pharmacologically active as a vasoconstrictor. Its imidazoline ring enables distinct receptor binding compared to the target compound’s purely aromatic amine system .

- 5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazole (C₁₅H₁₄N₂S, MW 254.35 g/mol) demonstrates how heterocyclic fusion alters electronic properties and bioactivity .

Key Difference : Heterocyclic derivatives prioritize specific biological pathways (e.g., adrenergic agonism), whereas the target compound’s dual-amine structure may target multi-functional enzymes or receptors.

Data Table: Structural and Physicochemical Comparison

Preparation Methods

Preparation of 5,6,7,8-Tetrahydronaphthalen-2-Amine

The primary tetralin intermediate is synthesized via nitration followed by catalytic hydrogenation. Starting from 1,2,3,4-tetrahydronaphthalene (tetralin), nitration at position 6 yields 6-nitrotetralin, which is reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Alternative routes employ Buchwald-Hartwig amination on brominated tetralin derivatives. For example, treatment of 1-bromo-5,6,7,8-tetrahydronaphthalene with benzophenone imine in the presence of tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos ligand generates the protected amine, which is subsequently deprotected via hydrogenolysis.

Key Reaction Conditions

Synthesis of 2-Amino-5,6,7,8-Tetrahydronaphthalen-1-yl Derivatives

The secondary tetralin unit requires amination at position 1, a less accessible site due to electronic deactivation from the fused cyclohexane ring. A practical approach involves directed ortho-metalation :

-

Protection of tetralin with a directing group (e.g., -OMe) at position 2.

-

Lithiation at position 1 using n-butyllithium, followed by quenching with a nitrogen source (e.g., NH3 or Boc-protected amine).

Coupling Strategies for Bicyclic Assembly

Suzuki-Miyaura Cross-Coupling

The biphenyl linkage is constructed via Suzuki coupling between boronic acid and brominated tetralin intermediates. For instance:

-

Primary ring : 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine (Boc-protected).

-

Secondary ring : 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-amine.

Reaction conditions:

Yield Optimization

| Protecting Group | Coupling Partner | Yield |

|---|---|---|

| Boc | Boronic ester (secondary ring) | 65% |

| Fmoc | Boronic acid (secondary ring) | 58% |

Friedel-Crafts Alkylation

An alternative route employs electrophilic aromatic substitution, leveraging the electron-rich nature of the tetralin system. Activation of one tetralin unit as an acyl chloride enables coupling via AlCl3-mediated Friedel-Crafts acylation, followed by Clemmensen reduction to remove the ketone group.

Protection-Deprotection Strategies

Amino Group Protection

Stability Under Coupling Conditions

| Protection Method | Suzuki Coupling Compatibility | Friedel-Crafts Compatibility |

|---|---|---|

| Boc | Stable | Partial decomposition |

| Fmoc | Limited (base-sensitive) | Unstable |

Final Deprotection and Purification

Global deprotection of the coupled product is achieved via sequential treatment:

-

Acidic cleavage (TFA for Boc groups).

-

Catalytic hydrogenation to reduce residual nitro or ketone groups.

Purification employs column chromatography (SiO2, eluent: hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Analytical data (HPLC, NMR) confirm >98% purity.

Scalability and Industrial Considerations

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine, and how are yields optimized?

The compound is typically synthesized via catalytic hydrogenation of naphthalene precursors followed by amination. Key steps include:

- Hydrogenation : Palladium (10% on activated carbon) under hydrogen pressure (2–5 bar) in ethyl acetate at 70°C achieves high yields (up to 97%) .

- Amination : Reductive amination with ammonia or alkylamines, using sodium cyanoborohydride as a reducing agent, ensures regioselectivity .

- Optimization : Reaction temperature, solvent polarity, and catalyst loading are critical variables. For example, elevated temperatures (70°C) improve hydrogenation efficiency, while ethyl acetate minimizes side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic proton signals (δ 6.5–7.5 ppm) and tetrahydronaphthalene backbone resonances (δ 1.5–2.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves stereoisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₅N₂) and detects impurities .

Q. What safety protocols are essential during synthesis and handling?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of amine vapors, which may cause respiratory irritation .

- Waste Disposal : Neutralize acidic byproducts before disposal, as amines can form hazardous salts .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be systematically resolved?

Contradictions often arise from structural analogs or assay variability. To address this:

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomer contamination .

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., dopamine antagonists) to normalize results .

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ curves across multiple concentrations to distinguish true activity from assay noise .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

Q. How can computational methods guide the design of derivatives with enhanced receptor binding affinity?

- Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., serotonin receptors). Focus on substituents at the 2-amino position, which influence steric and electronic complementarity .

- Quantum Chemical Calculations : Calculate electrostatic potential maps to identify regions for functionalization (e.g., adding electron-withdrawing groups to enhance H-bonding) .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify conformational changes in the receptor .

Q. What experimental approaches validate the compound’s mechanism of action in neuropharmacology?

- Radioligand Binding Assays : Compete with [³H]-spiperone (dopamine D₂ receptor) or [³H]-LSD (serotonin 5-HT₂A) to measure affinity (Kᵢ values) .

- Functional Assays : Use cAMP accumulation (for Gαs-coupled receptors) or calcium flux assays (for Gαq-coupled receptors) to determine agonism/antagonism .

- Knockout Models : Test the compound in dopamine receptor knockout mice to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.